

Application Note: Rational Development of 1,5-Naphthyridine-Based MASTL Inhibitors

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Compound of Interest

Compound Name: *methyl 2-(2-oxo-1,5-naphthyridin-1-yl)acetate*

Cat. No.: *B8133798*

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Executive Summary & Scientific Rationale

Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall (Gwl), is a critical regulator of mitotic progression.^{[1][2][3][4]} It functions by phosphorylating ENSA and ARPP19, which subsequently inhibit the phosphatase PP2A-B55.^{[1][2][4]} Overexpression of MASTL is linked to poor prognosis in breast and colorectal cancers, making it a high-value target for inducing "mitotic catastrophe" in tumor cells.

While first-generation inhibitors like GKI-1 (pyrimidine-based) and MKI-1 established the druggability of MASTL, recent medicinal chemistry efforts have shifted toward bicyclic heteroaromatic scaffolds to improve selectivity and solubility. The 1,5-naphthyridine scaffold represents a "privileged structure" in kinase inhibition (e.g., ALK5, c-Met inhibitors) due to its planar geometry and capacity for bidentate hydrogen bonding within the ATP-binding hinge region.

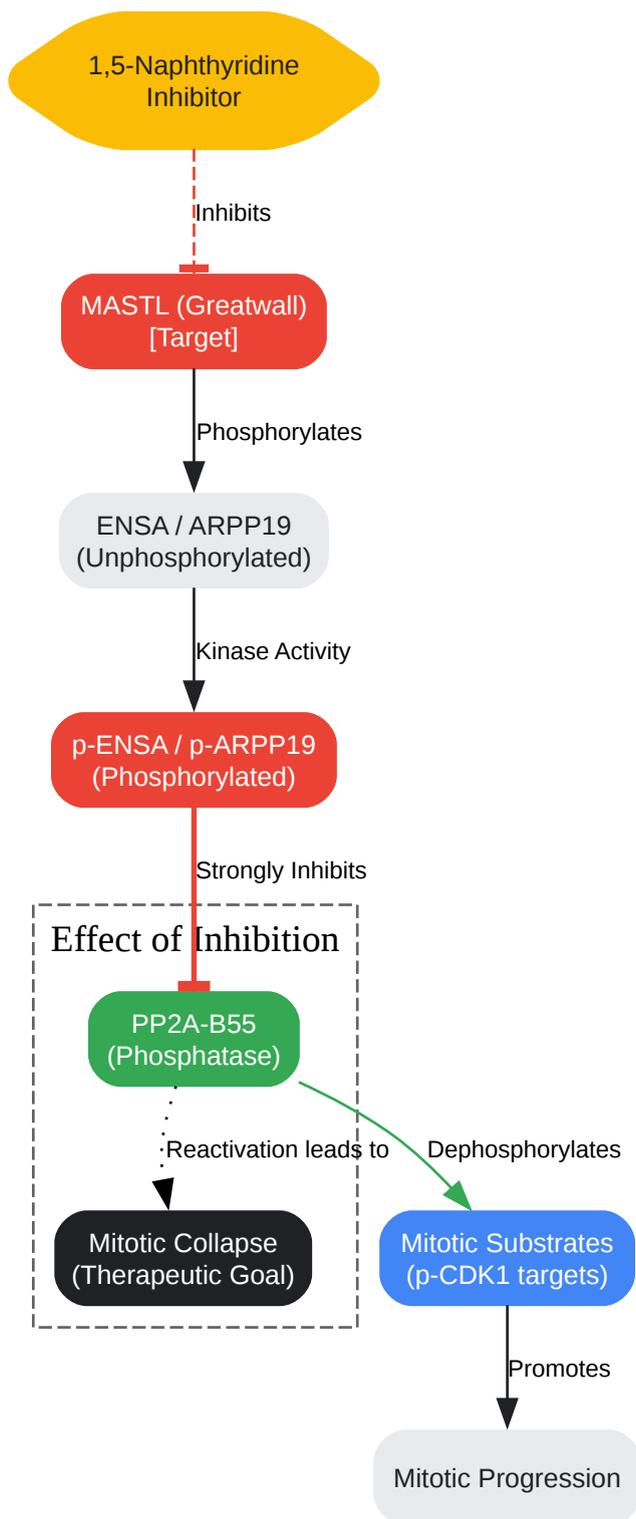
This guide outlines the protocol for developing 1,5-naphthyridine derivatives, leveraging structure-activity relationship (SAR) insights from analogous 2,7-naphthyridine MASTL inhibitors (e.g., Pfizer WO 2024/003773) and bioisosteric replacement strategies.

Biological Mechanism & Pathway Visualization

Understanding the downstream effects of MASTL inhibition is crucial for assay design. The inhibitor must block the phosphorylation of ENSA, thereby reactivating PP2A-B55 and

prematurely dephosphorylating CDK1 substrates.

Figure 1: The MASTL-PP2A Signaling Axis



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Caption: MASTL inhibition prevents ENSA phosphorylation, reactivating PP2A-B55, which dephosphorylates mitotic substrates causing mitotic collapse.[1][4]

Chemical Development Protocol

Structural Design (SAR Strategy)

The 1,5-naphthyridine core serves as the hinge-binding moiety. Based on homology modeling with GKI-1 and general kinase inhibitor databases:

- **N1/N5 Interaction:** The nitrogen atoms at positions 1 and 5 act as H-bond acceptors for the hinge region backbone (typically residues corresponding to the ATP pocket).
- **C4/C8 Substitution:** Introduction of amino-aryl or amino-heteroaryl groups at C4 or C8 is critical for occupying the hydrophobic pocket and determining selectivity.
- **Solubility:** The 1,5-naphthyridine scaffold is inherently more lipophilic; polar side chains (e.g., piperazines, morpholines) are often appended to the aryl rings to improve ADME properties.

Synthetic Workflow

Objective: Synthesis of 4,8-disubstituted-1,5-naphthyridines.

Step 1: Core Activation

- **Starting Material:** 1,5-Naphthyridin-4-ol (or 4,8-diol).
- **Reagent:** POCl_3 (Phosphorus oxychloride) or SOCl_2 .
- **Condition:** Reflux, 4-12 hours.
- **Product:** 4-chloro-1,5-naphthyridine (or 4,8-dichloro).

Step 2: Nucleophilic Aromatic Substitution ($\text{S}_{\text{N}}\text{Ar}$) - Position 4

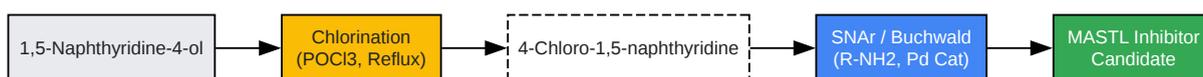
- **Reagent:** Primary amine ($\text{R}_1\text{-NH}_2$), e.g., substituted aniline or pyrazole-amine.
- **Solvent:** Ethanol or n-Butanol.

- Condition: 80-120°C (Microwave assisted for faster kinetics).
- Mechanism: The C4 position is highly electrophilic due to the para-like relationship with the N1 nitrogen.

Step 3: Cross-Coupling (Suzuki/Buchwald) - Position 8 (Optional)

- If a halogen remains at C8 (from dichloro start), use Palladium-catalyzed coupling to introduce diversity.
- Catalyst: Pd₂(dba)₃ / XPhos.
- Base: Cs₂CO₃.

Figure 2: Synthesis Workflow



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Caption: General synthetic route for functionalizing the 1,5-naphthyridine scaffold at the bioactive C4 position.

Biochemical Validation Protocols

Once synthesized, compounds must be validated for MASTL inhibitory activity using a specific kinase assay.

Protocol A: In Vitro Kinase Assay (ADP-Glo™)

Principle: Measures ADP generated from the phosphorylation of recombinant ENSA by MASTL.

Materials:

- Enzyme: Recombinant human MASTL (Active, residues 1-879 or kinase domain).
- Substrate: Recombinant full-length ENSA or ARPP19.

- Detection: ADP-Glo™ Kinase Assay Kit (Promega).
- Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35.

Procedure:

- Compound Prep: Prepare 3-fold serial dilutions of 1,5-naphthyridine derivatives in DMSO (Top conc: 10 μM).
- Enzyme Mix: Dilute MASTL kinase to 2 nM in kinase buffer. Add 2 μL to 384-well plate.
- Inhibitor Addition: Add 1 μL of compound. Incubate 15 min at RT.
- Reaction Start: Add 2 μL of ATP (10 μM final) and ENSA substrate (0.2 mg/mL final).
- Incubation: Incubate for 60 min at 30°C.
- Termination: Add 5 μL ADP-Glo™ Reagent (stops kinase, depletes ATP). Incubate 40 min.
- Detection: Add 10 μL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
- Read: Measure Luminescence. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Protocol B: Cellular Target Engagement (Western Blot)

Principle: Confirm inhibition of MASTL in intact cells by monitoring the phosphorylation status of its direct substrate, ENSA.

Materials:

- Cell Line: HeLa or MCF-7 (Breast Cancer).
- Synchronization: Nocodazole (to arrest cells in mitosis where MASTL is active).
- Primary Antibody: Anti-phospho-ENSA (Ser67)/ARPP19 (Ser62) (Cell Signaling Tech).

Procedure:

- Seed: Plate cells at 70% confluence.
- Sync: Treat with Nocodazole (100 ng/mL) for 16 hours to induce mitotic arrest (high MASTL activity).
- Treat: Add 1,5-naphthyridine inhibitor (0.1, 1.0, 10 μ M) for 2 hours in the continued presence of Nocodazole.
- Lysis: Lyse cells in RIPA buffer + Phosphatase Inhibitors.
- Blot: Perform SDS-PAGE and Western Blot.
- Analysis: A potent inhibitor will show a decrease in p-ENSA bands compared to DMSO control, despite the cells being in mitosis.

Data Presentation & Benchmarking

When evaluating new 1,5-naphthyridine derivatives, benchmark against known standards.

Table 1: Reference Inhibitor Data

Compound	Scaffold	Target	IC ₅₀ (Biochem)	Cellular Phenotype
GKI-1	Pyrimidine	MASTL	~10 μ M	Reduced p-ENSA, Mitotic exit defects
MKI-1	Pyrazole-Pyrimidine	MASTL	~9.9 μ M	PP2A reactivation, Tumor regression
PF-Patent	2,7-Naphthyridine	MASTL	< 100 nM	High potency (Ref: WO 2024/003773)
Target	1,5-Naphthyridine	MASTL	Goal: < 50 nM	Bioisostere of 2,7-series

Troubleshooting & Optimization

- Issue: Poor Solubility.
 - Cause: Planar aromatic stacking of naphthyridine.
 - Solution: Introduce solubilizing groups (N-methylpiperazine) at the solvent-exposed region (usually the tail of the C4-amine substituent).
- Issue: Off-Target Toxicity (ROCK1/PKA).
 - Cause: AGC kinase homology.[2]
 - Solution: Exploit the "Gatekeeper" residue differences. MASTL has a specific hydrophobic pocket near the hinge that can be targeted by bulky groups at Position 3 or 4 of the naphthyridine.

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